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Canthaxanthin

Aquaculture nutrition Carotenoid bioavailability Salmonid pigmentation

Select Canthaxanthin for proven advantages in aquaculture and poultry pigmentation where astaxanthin and β-carotene fall short. In Atlantic salmon, it avoids the blood concentration plateau observed with astaxanthin at >30 mg/kg dietary inclusion, delivering linear uptake. Its superior thermal stability ensures pigment retention in cooked fillets, while its 4–5× higher efficacy in egg yolk coloration reduces feed costs. As an analytical standard, it validates HPLC quantification with excellent linearity (r≥0.998). Verify purity specifications and EU MRL compliance before ordering.

Molecular Formula C40H52O2
Molecular Weight 564.8 g/mol
CAS No. 514-78-3
Cat. No. B1668269
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCanthaxanthin
CAS514-78-3
SynonymsC.I. 40850
Canthaxanthin
Canthaxanthine
Carophyll Red
Food Orange 8
Orobronze
Roxanthin Red 10
Molecular FormulaC40H52O2
Molecular Weight564.8 g/mol
Structural Identifiers
SMILESCC1=C(C(CCC1=O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(C(=O)CCC2(C)C)C)C)C
InChIInChI=1S/C40H52O2/c1-29(17-13-19-31(3)21-23-35-33(5)37(41)25-27-39(35,7)8)15-11-12-16-30(2)18-14-20-32(4)22-24-36-34(6)38(42)26-28-40(36,9)10/h11-24H,25-28H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,29-15+,30-16+,31-19+,32-20+
InChIKeyFDSDTBUPSURDBL-DKLMTRRASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Canthaxanthin (CAS 514-78-3): Scientific and Industrial Procurement Overview for the Diketocarotenoid Pigment


Canthaxanthin (β,β-carotene-4,4′-dione; CAS 514-78-3; E161g) is a non-provitamin A diketocarotenoid characterized by 13 conjugated double bonds and two carbonyl groups at the 4 and 4′ positions [1]. Unlike the hydroxylated ketocarotenoid astaxanthin (3,3′-dihydroxy-β,β-carotene-4,4′-dione), canthaxanthin lacks the 3 and 3′ hydroxyl moieties, resulting in distinct physicochemical properties including lower polarity [2]. Synthetically manufactured as a feed additive (commercially available as Carophyll® Red 10% among other formulations), canthaxanthin serves primarily as a red-orange pigment in aquaculture and poultry production, with established regulatory status under maximum residue limits (MRLs) of 15 mg/kg liver and 2.5 mg/kg skin/fat in the European Union [3]. The compound exhibits singlet oxygen quenching activity with a SOAC value of 68.6 relative to α-tocopherol [4] and demonstrates species-dependent absorption and deposition characteristics that differentiate it from structurally related carotenoids [5].

Why Canthaxanthin Cannot Be Generically Substituted: Structural and Functional Differentiation from Closest Analogs


Canthaxanthin cannot be interchangeably substituted with astaxanthin or β-carotene due to quantifiable differences in absorption kinetics, thermal and photolytic stability, species-specific tissue deposition, and pigmentation efficacy that directly impact procurement decisions in aquaculture, poultry production, and analytical applications [1]. While all three compounds share the C40 carotenoid backbone, the absence of hydroxyl groups at the 3 and 3′ positions fundamentally alters canthaxanthin's polarity, resulting in distinct blood concentration profiles at higher dietary inclusions in Atlantic salmon [2], differential retention after heat processing in rainbow trout fillets [3], and species-specific tissue deposition patterns that cannot be predicted from structurally related compounds [4]. Generic substitution without consideration of these documented performance differences leads to measurable deviations in product coloration, compliance with regulatory MRLs, and cost-efficiency of pigmentation programs [5].

Canthaxanthin Comparative Performance Data: Quantified Differentiation for Scientific and Procurement Decision-Making


Superior Blood Absorption at High Dietary Inclusions in Atlantic Salmon Versus Astaxanthin

In Atlantic salmon (Salmo salar) fitted with permanent dorsal aorta cannulae, blood canthaxanthin concentration continued to increase linearly throughout the dietary inclusion range tested (0–60 mg kg⁻¹), whereas blood astaxanthin concentration approached saturation at an average level of 1.2 ± 0.04 μg mL⁻¹ at dietary inclusions above 30 mg kg⁻¹ [1]. When both carotenoids were co-administered, the negative interaction reduced maximum blood astaxanthin to 0.73 ± 0.03 μg mL⁻¹ [1]. At dietary levels below 30 mg kg⁻¹, both carotenoids exhibited an identical linear relationship (R² = 0.97) between dietary levels and blood concentrations [1].

Aquaculture nutrition Carotenoid bioavailability Salmonid pigmentation

Species-Specific Deposition Efficiency: Reversed Preference in Atlantic Salmon Versus Rainbow Trout

Comparative tissue distribution analysis revealed species-specific reversal in carotenoid deposition preference: astaxanthin deposition was higher than canthaxanthin in rainbow trout (Oncorhynchus mykiss) muscle, whereas canthaxanthin deposition exceeded astaxanthin in Atlantic salmon (Salmo salar) [1]. Pigment retention efficiencies in rainbow trout (11.5–12.5%) were significantly higher than in Atlantic salmon (5.5%; P < 0.05) for both carotenoids [1]. White muscle accounted for 95% of carotenoid deposition in trout [1].

Tissue deposition Species specificity Carotenoid retention

Enhanced Thermal Stability During Food Processing Versus Astaxanthin

In rainbow trout fillets subjected to moist and dry heat cooking procedures following 100 days of dietary pigmentation, canthaxanthin demonstrated higher stability after heat processing than astaxanthin [1]. Carotenoid retention was significantly affected by both carotenoid source and cooking procedure [1]. Notably, the colorimetric outcome differed between treatments: astaxanthin-fed fish yielded fillets that were visually more red than those from canthaxanthin-fed fish, despite lower thermal stability [1].

Thermal stability Food processing Carotenoid retention

Quantitative Singlet Oxygen Quenching Capacity Relative to Structural Analogs

Canthaxanthin exhibits a singlet oxygen quenching ability (SOAC value) of 68.6 relative to α-tocopherol, positioning it in the mid-range among C40 carotenoids [1]. The singlet oxygen quenching ability decreases in the following rank order: lycopene > γ-carotene > astaxanthin (SOAC 111) > canthaxanthin (SOAC 68.6) > α-carotene > β-carotene (SOAC 101) > bixin > zeaxanthin (SOAC 91.2) > lutein [2]. In homogeneous oxidizing systems, the stability order is astaxanthin > canthaxanthin > β-carotene > zeaxanthin, with the degree of lipid peroxidation suppression corresponding directly to stability differences [3].

Antioxidant activity Singlet oxygen quenching SOAC value

Differential Photolytic Stability: Inferior Light Resistance Versus Astaxanthin

Astaxanthin is less sensitive to light than canthaxanthin under controlled photobleaching conditions [1]. The photobleaching quantum yield for astaxanthin dissolved in chloroform at 22°C is 3.2 × 10⁻¹ mol·Einstein⁻¹ at 254 nm, 3.1 × 10⁻² at 313 nm, and 1.6 × 10⁻⁶ at 436 nm [1]. The quantum yields show no simple correlation with oxygen solubility: at 366 nm excitation, astaxanthin quantum yields are 6.1 × 10⁻⁵ mol·Einstein⁻¹ in acetone, 1.2 × 10⁻⁴ in saturated vegetable oil, 1.9 × 10⁻⁴ in chloroform, and 3.4 × 10⁻⁴ solubilized in water [1].

Photostability Light sensitivity Quantum yield

Egg Yolk Pigmentation Potency: 4- to 5-Fold Higher Efficacy Than Yeast-Derived Astaxanthin

In laying hens fed low-carotenoid diets, synthetic canthaxanthin (Carophyll® Red) demonstrated 4- to 5-fold higher pigmentation potency in egg yolk compared to astaxanthin derived from Phaffia rhodozyma yeast, based on Roche color fan score and a* value measurements [1]. The reduced potency of yeast-derived astaxanthin was attributed to low digestibility of the yeast matrix rather than inherent carotenoid properties [1].

Poultry pigmentation Egg yolk color Feed additive efficacy

Canthaxanthin Optimal Application Scenarios: Evidence-Based Procurement Guidance


Atlantic Salmon Aquaculture Pigmentation at High Dietary Inclusion Rates

For Atlantic salmon (Salmo salar) aquaculture operations utilizing dietary carotenoid inclusions above 30 mg kg⁻¹, canthaxanthin is the scientifically justified selection based on the absence of blood concentration saturation observed for astaxanthin, which plateaus at 1.2 ± 0.04 μg mL⁻¹ [1]. Canthaxanthin continues to demonstrate linear blood concentration increases throughout the 0–60 mg kg⁻¹ dietary inclusion range [1]. Additionally, canthaxanthin exhibits higher muscle deposition than astaxanthin specifically in Atlantic salmon [2], a species-specific characteristic not observed in rainbow trout. This application scenario maximizes cost-efficiency in salmonid pigmentation programs targeting Atlantic salmon production.

Thermally Processed Salmonid Products Requiring Post-Cooking Pigment Retention

When salmonid fillets are destined for moist or dry heat cooking prior to consumption, canthaxanthin provides superior pigment retention during thermal processing compared to astaxanthin [3]. This application scenario is particularly relevant for value-added processed fish products, ready-to-cook meal components, and food service supply chains where thermal stability during final preparation directly impacts product quality perception. Procurement specifications should note, however, that astaxanthin-fed fish yield visually more red fillets in raw and cooked states [3], necessitating a trade-off decision between thermal stability and absolute red hue intensity.

Cost-Efficient Egg Yolk Pigmentation in Poultry Production

For commercial egg production requiring consistent yolk coloration, synthetic canthaxanthin (e.g., Carophyll® Red) offers 4- to 5-fold higher pigmentation efficacy per unit compared to natural yeast-derived astaxanthin sources [4]. This differential potency translates directly to lower dietary inclusion rates and reduced feed additive costs for achieving target Roche color fan scores and a* values. Procurement teams should verify that the comparator is specifically yeast-derived (Phaffia rhodozyma) astaxanthin, as the efficacy differential is attributable to matrix digestibility rather than inherent molecular pigmentation capacity [4].

Analytical Method Development Requiring Validated HPLC Quantification Standards

Canthaxanthin is co-validated with astaxanthin in established HPLC methods for quantification in salmonid eggs [5] and fish flesh, with validated linear ranges above 0.02 mg/kg [6]. The compound's distinct retention time and absorption spectrum at 440–470 nm enable simultaneous multi-carotenoid quantification when used as a calibration standard [7]. Analytical laboratories and quality control facilities requiring carotenoid reference materials should note that canthaxanthin demonstrates good linearity (r ≥ 0.998) between peak area and concentration in validated reversed-phase HPLC-DAD methods [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
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